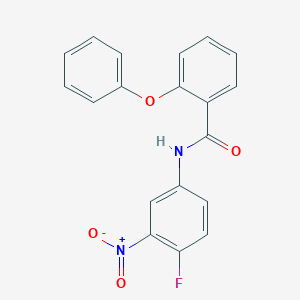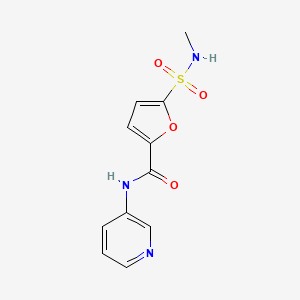![molecular formula C13H15N3O B6577647 N-[4-(1H-pyrazol-3-yl)phenyl]butanamide CAS No. 1211257-60-1](/img/structure/B6577647.png)
N-[4-(1H-pyrazol-3-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a chemical compound that features a pyrazole ring attached to a phenyl group, which is further connected to a butanamide moiety
Mechanism of Action
Target of Action
N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a compound that belongs to the class of pyrazolines . Pyrazolines and their analogs are known to be pharmacologically active scaffolds Pyrazoline derivatives have been found in various marketed pharmacological agents of different categories , suggesting that they may interact with a wide range of targets.
Mode of Action
It’s known that pyrazoline derivatives can interact with their targets in various ways, leading to a wide range of biological activities . The specific interaction of this compound with its target(s) would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazoline derivatives , it can be inferred that these compounds may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities exhibited by pyrazoline derivatives , it can be inferred that these compounds may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]butanamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group and subsequent connection to the butanamide moiety. One common method involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring, which is then reacted with a phenyl halide to introduce the phenyl group. The final step involves the amidation reaction with butanoyl chloride to form the butanamide moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-3-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives
Scientific Research Applications
N-[4-(1H-pyrazol-3-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties
Industry: Utilized in the development of novel agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- N-[4-(1H-pyrazol-3-yl)phenyl]propionamide
- N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
Uniqueness
N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is unique due to its specific butanamide moiety, which can influence its pharmacokinetic properties and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-3-13(17)15-11-6-4-10(5-7-11)12-8-9-14-16-12/h4-9H,2-3H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELYWTKSQKNBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)
